molecular formula C23H25NO4 B12282208 (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methylcyclobutyl)propanoic acid

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methylcyclobutyl)propanoic acid

Cat. No.: B12282208
M. Wt: 379.4 g/mol
InChI Key: AFMLUKXMCIVXBQ-FQEVSTJZSA-N
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Description

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methylcyclobutyl)propanoic acid is a complex organic compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methylcyclobutyl)propanoic acid typically involves multiple steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the Cyclobutyl Ring: The cyclobutyl ring is introduced through a series of reactions, often involving the use of cyclobutyl bromide and a suitable base.

    Coupling Reactions: The protected amino acid is then coupled with other amino acids or peptides using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

In an industrial setting, the production of this compound is carried out in large-scale reactors with precise control over reaction conditions such as temperature, pH, and solvent composition. The use of automated peptide synthesizers is common to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclobutyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted cyclobutyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methylcyclobutyl)propanoic acid is used as a building block in the synthesis of complex peptides and proteins. Its Fmoc protecting group is particularly valuable in solid-phase peptide synthesis.

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It serves as a model compound for understanding the behavior of amino acids in biological systems.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties, including as inhibitors of specific enzymes or as components of drug delivery systems.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methylcyclobutyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group plays a crucial role in protecting the amino group during reactions, allowing for selective modifications. The cyclobutyl ring provides structural rigidity, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(tert-Butoxycarbonylamino)-3-(1-methylcyclobutyl)propanoic acid: Similar in structure but uses a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.

    (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid: Similar but with a phenyl group instead of a cyclobutyl ring.

Uniqueness

The uniqueness of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methylcyclobutyl)propanoic acid lies in its combination of the Fmoc protecting group and the cyclobutyl ring. This combination provides both protection and structural rigidity, making it a valuable compound in peptide synthesis and other applications.

Properties

Molecular Formula

C23H25NO4

Molecular Weight

379.4 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methylcyclobutyl)propanoic acid

InChI

InChI=1S/C23H25NO4/c1-23(11-6-12-23)13-20(21(25)26)24-22(27)28-14-19-17-9-4-2-7-15(17)16-8-3-5-10-18(16)19/h2-5,7-10,19-20H,6,11-14H2,1H3,(H,24,27)(H,25,26)/t20-/m0/s1

InChI Key

AFMLUKXMCIVXBQ-FQEVSTJZSA-N

Isomeric SMILES

CC1(CCC1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC1(CCC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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